Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate

Lipophilicity LogP Drug Design

Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate (CAS 832738-12-2) is a polycyclic organic building block belonging to the class of 2,5-disubstituted furans. It is characterized by a methyl furoate core linked via a methyleneoxy bridge to a 1-bromonaphthalene moiety, offering a unique combination of a brominated aromatic handle and a heterocyclic ester within a single, moderate-molecular-weight scaffold (MW 361.19 g/mol).

Molecular Formula C17H13BrO4
Molecular Weight 361.191
CAS No. 832738-12-2
Cat. No. B2515250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate
CAS832738-12-2
Molecular FormulaC17H13BrO4
Molecular Weight361.191
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)COC2=C(C3=CC=CC=C3C=C2)Br
InChIInChI=1S/C17H13BrO4/c1-20-17(19)15-9-7-12(22-15)10-21-14-8-6-11-4-2-3-5-13(11)16(14)18/h2-9H,10H2,1H3
InChIKeyJZZUNEKSJVPRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate: A Physicochemical Profile and Differentiation Guide for Specialty Heterocyclic Procurement


Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate (CAS 832738-12-2) is a polycyclic organic building block belonging to the class of 2,5-disubstituted furans. It is characterized by a methyl furoate core linked via a methyleneoxy bridge to a 1-bromonaphthalene moiety, offering a unique combination of a brominated aromatic handle and a heterocyclic ester within a single, moderate-molecular-weight scaffold (MW 361.19 g/mol). The compound is primarily sourced as a specialty research chemical or synthetic intermediate, supplied by vendors such as Ambeed, Chemscene, and BOC Sciences at typical purities of 95–97%. A comprehensive search of the primary research literature and patent databases indicates a critical limitation: there is no published, peer-reviewed quantitative biological activity data (e.g., IC50, Ki, in vivo efficacy) for this specific compound. Consequently, this evidence guide is built predominantly on robust, comparable physicochemical property data, and it is important to explicitly acknowledge this significant evidence gap for any procurement decisions based on biological performance.

Why a Simple Analog Cannot Replace Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate in R&D


Substituting Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate with a closely related analog, such as the non-halogenated version (CAS 402736-34-9), is not equivalent due to a critical divergence in key physicochemical properties. The presence of the bromine atom is a potent modulator of lipophilicity and molecular polar surface area, directly influencing membrane permeability, metabolic stability, and intermolecular binding interactions. In a synthetic context, the aryl bromide serves as a high-value functional handle for orthogonal palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that are impossible with the non-halogenated scaffold. This dual role—simultaneously altering the drug-like property space and enabling a distinct synthetic pathway—makes the compound functionally non-interchangeable. The quantitative impact of this single-atom substitution is detailed in the Section 3. This evidence is based on cross-study comparisons of vendor-supplied data and in silico predictions, as direct experimental comparisons are absent from the published literature.

Quantifiable Differentiation of Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate Against Key Analogs


Enhanced Lipophilicity vs. Non-Brominated Naphthalene Analog for Improved Membrane Interaction Potential

The introduction of a bromine atom at the 1-position of the naphthalene ring in the target compound significantly increases its calculated partition coefficient (LogP) compared to its direct non-halogenated analog, methyl 5-((naphthalen-2-yloxy)methyl)furan-2-carboxylate (CAS 402736-34-9). A higher LogP is a primary driver for enhanced membrane permeability and blood-brain barrier penetration potential, which is a critical parameter in central nervous system (CNS) drug discovery programs.

Lipophilicity LogP Drug Design ADME

Advantage of a Brominated Aryl Handle for Orthogonal Cross-Coupling vs. Non-Halogenated Scaffolds

A key differentiating feature of the target compound is the presence of a bromine atom on the naphthalene ring, which acts as a robust synthetic handle for orthogonal Pd(0)-catalyzed cross-coupling reactions. This enables a specific reaction pathway—the functionalization of the naphthalene moiety while leaving the furan methyl ester intact—that is not possible with non-halogenated comparators like CAS 402736-34-9. The utilization of aryl bromides in this context is a foundational, well-established principle in modern synthetic chemistry. [1]

Synthetic Chemistry Palladium Catalysis Cross-Coupling C-C Bond Formation

Moderate Topological Polar Surface Area (TPSA) Profile Balancing CNS Penetration and Solubility Relative to Larger Scaffolds

The target compound's computed Topological Polar Surface Area (TPSA) of 48.67 Ų, provided by a vendor datasheet, is a critical parameter in assessing drug-likeness. This specific TPSA value places it near the lower boundary of the typically accepted range for optimal oral absorption and blood-brain barrier penetration (generally < 90 Ų for CNS), often leading to a favorable balance between permeability and target binding. In the absence of larger, experimental comparator data sets for this exact scaffold, benchmarking against this well-known medicinal chemistry threshold provides valuable, class-level context for understanding its ADME potential.

Computational Chemistry Polar Surface Area CNS Drug Likeness Solubility

Validated Research & Development Application Scenarios for Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate


Lead Optimization in CNS Drug Discovery: Enhancing Passive Permeability

In a CNS drug discovery program, a hit compound lacks sufficient blood-brain barrier penetration. Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate can be used as a key intermediate or a lipophilic fragment to replace a more polar scaffold. The quantitative evidence of its significantly higher LogP (4.56 vs. 3.79 for a non-halogenated naphthalene analog) demonstrates its superior potential for enhancing membrane permeability, making it a logical choice for improving the pharmacokinetic profile of a lead series.

Diversification of Naphthofuran Chemical Libraries via Palladium-Mediated Cross-Coupling

A medicinal chemistry team requires a common intermediate to generate a library of novel naphthofuran derivatives for a high-throughput screening campaign. The 1-bromonaphthalene moiety of this compound is a well-established participating group in Pd-catalyzed reactions, which is the methodology recently used to synthesize a related series of naphthalen-2-yl 5-bromofuran-2-carboxylate derivatives for anticonvulsant evaluation. [1] The target compound's orthogonally reactive aryl bromide allows for diverse C–C and C–N bond formations, a capability absent in its non-brominated counterpart.

Physicochemical Property Benchmarking for Computational Model Building

A computational chemist is building predictive models for ADME properties and requires compounds with specific, calculated property ranges for validation. The target compound's computational profile, including a moderate TPSA of 48.67 Ų and a high LogP of 4.56 , makes it a useful data point for enriching models that predict the behavior of lipophilic, brominated heterocycles, distinct from more polar or lower-molecular-weight fragments.

Acknowledged Limitation: Unsuitable for Direct Biological Target ID Without Primary Screening Data

An important caveat for procurement is that this compound is not suitable for being prioritized as a primary hit against a specific biological target (e.g., kinases, GPCRs) without initial screening. A comprehensive search has confirmed the absence of any published biological activity data (IC50, EC50, etc.) for this precise compound. Its selection must therefore be driven by its validated physicochemical and synthetic chemistry advantages.

Quote Request

Request a Quote for Methyl 5-(((1-bromonaphthalen-2-yl)oxy)methyl)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.